molecular formula C18H20ClNO3S B6561893 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide CAS No. 1091173-24-8

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide

Cat. No.: B6561893
CAS No.: 1091173-24-8
M. Wt: 365.9 g/mol
InChI Key: RVKSHQHDKNAMIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents. This compound features a benzene ring substituted with a chloro group and a sulfonamide group, along with a phenyloxan-4-ylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 4-phenyloxan-4-ylmethanamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure product .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Products include azido or thiocyanato derivatives.

    Oxidation: Products include sulfonic acids.

    Reduction: Products include sulfinamides.

Scientific Research Applications

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide involves the inhibition of enzymes that are crucial for bacterial cell wall synthesis. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound prevents the synthesis of dihydrofolic acid, ultimately leading to the inhibition of bacterial growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct biological activities. The presence of the phenyloxan-4-ylmethyl group enhances its binding affinity to target enzymes, making it a more potent inhibitor compared to simpler sulfonamides .

Properties

IUPAC Name

2-chloro-N-[(4-phenyloxan-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20ClNO3S/c19-16-8-4-5-9-17(16)24(21,22)20-14-18(10-12-23-13-11-18)15-6-2-1-3-7-15/h1-9,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVKSHQHDKNAMIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(CNS(=O)(=O)C2=CC=CC=C2Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.